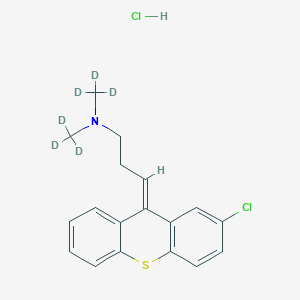
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone” is a complex organic molecule. It contains a furanone ring, which is a type of heterocyclic compound. The presence of the difluorophenyl group suggests that it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction, as has been done for similar compounds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo cyclisation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a variety of laboratory techniques. For similar compounds, dynamic light scattering and atomic force microscopy analyses have been used to study unique surfactant properties.Future Directions
properties
CAS RN |
102748-42-4 |
|---|---|
Product Name |
4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone |
Molecular Formula |
C₁₁H₈F₂O₂ |
Molecular Weight |
210.18 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



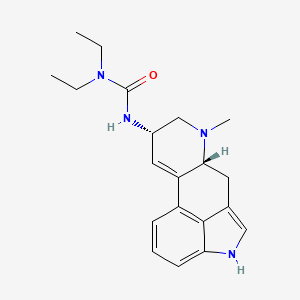
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
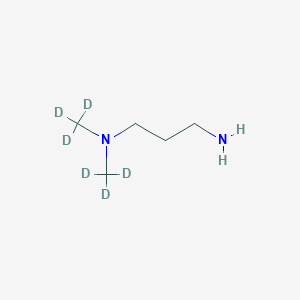
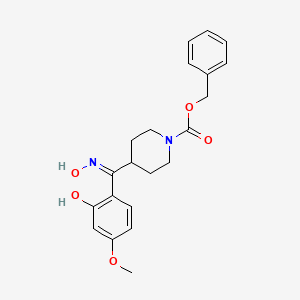
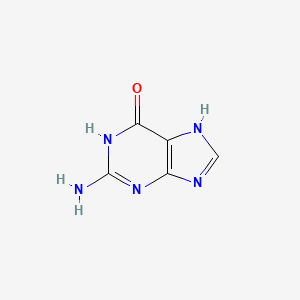
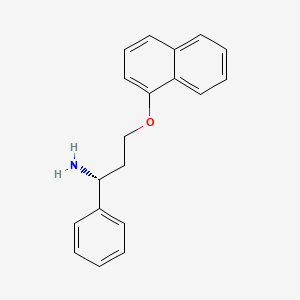
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
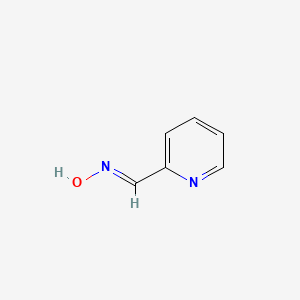
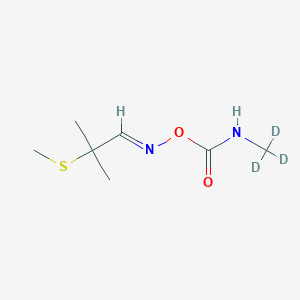
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
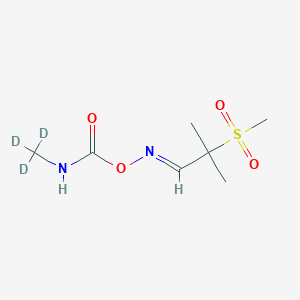
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
